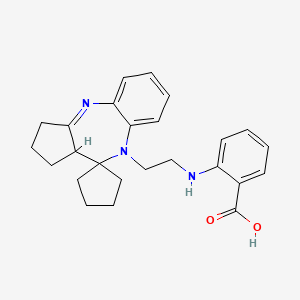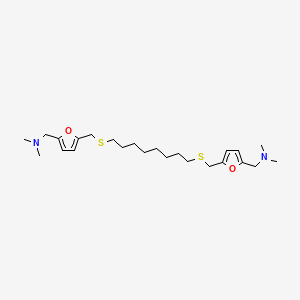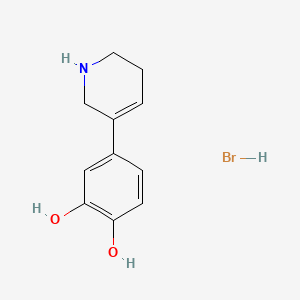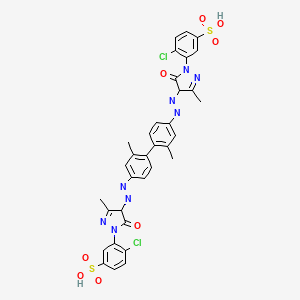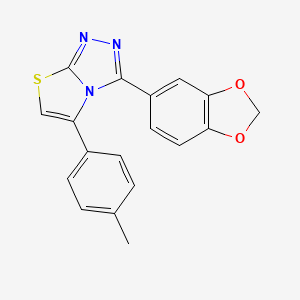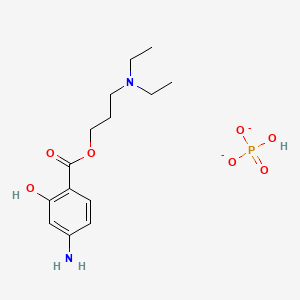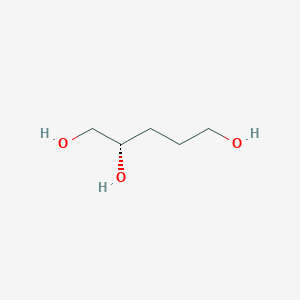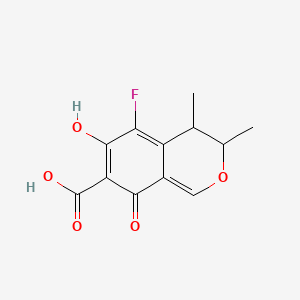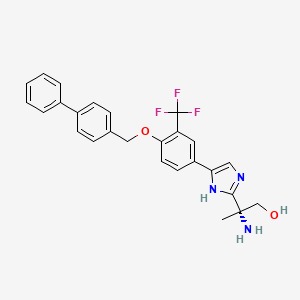
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1'-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the ethanol group and subsequent functionalization with the biphenyl and trifluoromethyl groups. Common reagents used in these reactions include imidazole, ethanol, biphenyl derivatives, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Imidazole-2-ethanol derivatives with different substituents.
- Biphenyl derivatives with varying functional groups.
- Trifluoromethylated compounds with different core structures.
Uniqueness
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
911412-31-2 |
|---|---|
Formule moléculaire |
C26H24F3N3O2 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[5-[4-[(4-phenylphenyl)methoxy]-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C26H24F3N3O2/c1-25(30,16-33)24-31-14-22(32-24)20-11-12-23(21(13-20)26(27,28)29)34-15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h2-14,33H,15-16,30H2,1H3,(H,31,32)/t25-/m0/s1 |
Clé InChI |
NQPNQYMFNRJFNX-VWLOTQADSA-N |
SMILES isomérique |
C[C@](CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
SMILES canonique |
CC(CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


